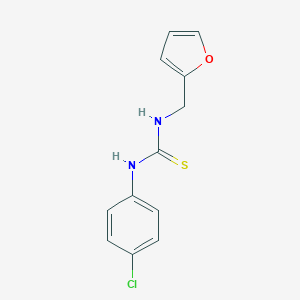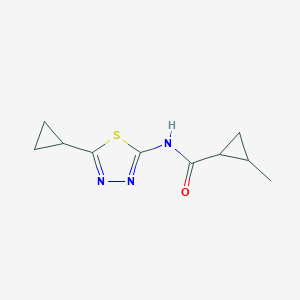
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a chlorophenyl group and a furylmethyl group attached to a thiourea backbone, which may impart unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic properties.
Biology
In biological research, thioureas are often studied for their potential as enzyme inhibitors. They can interact with various enzymes, affecting their activity and providing insights into enzyme function.
Medicine
Thioureas have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer compounds. The presence of the chlorophenyl and furylmethyl groups may enhance the biological activity of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea.
Industry
In the industrial sector, thioureas are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. They may also serve as stabilizers in polymer production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea typically involves the reaction of 4-chloroaniline with 2-furylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and purification methods may vary to optimize yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of thioureas can lead to the formation of thiols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thioureas.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and reducing enzyme activity. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-N’-(2-furylmethyl)thiourea
- N-(4-chlorophenyl)-N’-methylthiourea
- N-(4-chlorophenyl)-N’-(2-thienylmethyl)thiourea
Uniqueness
N-(4-chlorophenyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of both the chlorophenyl and furylmethyl groups. These functional groups may confer distinct chemical reactivity and biological activity compared to other thioureas. The specific combination of these groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
32564-38-8 |
|---|---|
Formule moléculaire |
C12H11ClN2OS |
Poids moléculaire |
266.75g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17) |
Clé InChI |
QTEYPAXEBVFYCM-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B452719.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B452723.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N'-(1,5-dimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B452724.png)
![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)

![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)
![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452731.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)

![2-(2,5-Dichlorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B452734.png)


![1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452738.png)
